molecular formula C17H22N4O4 B2932845 N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 946248-31-3

N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2932845
CAS RN: 946248-31-3
M. Wt: 346.387
InChI Key: DWUBEXVHFTYQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis Techniques : The compound and its analogues have been synthesized through complex chemical pathways. For instance, the synthesis of 5-deaza analogues of aminopterin and folic acid involved a novel pyrimidine to pyrido[2,3-d]pyrimidine ring transformation reaction, showing significant anticancer activity in vitro and in vivo (Su et al., 1986). Similarly, antimicrobial agents have been developed using citrazinic acid as a starting material, yielding compounds with good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

Anticancer and Antimicrobial Activity : Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been designed and synthesized, showing appreciable cancer cell growth inhibition against a variety of cancer cell lines (Al-Sanea et al., 2020). This underscores the potential of such compounds in developing new anticancer agents.

Novel Derivatives and Their Applications

Development of Novel Derivatives : Research has led to the creation of new dihydropyrimidinone and dihydropyrimidine derivatives with broad biological activities, including antibacterial, antiviral, and anticancer agents (Al-Juboori, 2020). The synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents further exemplifies the versatility of pyrimidine derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).

Inhibition of Ribonucleotide Reductase : Acyclonucleoside hydroxamic acids have been synthesized as potential antitumor agents, aiming to inhibit ribonucleoside diphosphate reductase (RDPR), demonstrating the application of pyrimidine derivatives in targeting specific enzymes for cancer therapy (Farr et al., 1989).

Molecular Mechanisms and Structural Studies

Mechanistic Insights : Studies provide insights into the mechanisms underlying the formation and reactivity of pyrimidine and its derivatives, essential for the rational design of new compounds with targeted biological activities. For instance, the reaction mechanism involving the conversion of API hydrates to anhydrous forms in aqueous media elucidates the dynamic behavior of these compounds under different conditions (Petrova et al., 2009).

properties

IUPAC Name

N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-20-15-14(12(25-2)8-9-18-15)16(23)21(17(20)24)10-13(22)19-11-6-4-3-5-7-11/h8-9,11H,3-7,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUBEXVHFTYQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.